molecular formula C7H12O3 B15259902 Methyl 5-methyloxolane-2-carboxylate

Methyl 5-methyloxolane-2-carboxylate

Cat. No.: B15259902
M. Wt: 144.17 g/mol
InChI Key: PQTRMNDPHASIGS-UHFFFAOYSA-N
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Description

Methyl 5-methyloxolane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyloxolane-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-methyloxolane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyloxolane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Methyl 5-methyloxolane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-methyloxolane-2-carboxylate depends on the specific reactions it undergoes. In general, the compound acts as a substrate in various chemical reactions, interacting with enzymes or catalysts to form new products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 5-methyloxolane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-methyltetrahydrofuran-2-carboxylate: Similar structure but different ring size.

    Methyl 5-methylfuran-2-carboxylate: Similar functional groups but different ring structure.

    Methyl 5-methylpyrrolidine-2-carboxylate: Similar ester group but different heterocyclic ring.

These comparisons highlight the uniqueness of this compound in terms of its ring structure and functional groups, which contribute to its specific chemical properties and applications.

Biological Activity

Methyl 5-methyloxolane-2-carboxylate is a compound that has garnered attention in various biological research contexts, particularly in relation to its interactions with enzymes and metabolic pathways. This article explores the biological activity of this compound, presenting findings from diverse studies, case analyses, and relevant data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as oxolanes. Its structure features a five-membered ring with a carboxylate functional group, which is significant for its biological interactions. The molecular formula is C8H14O3C_8H_{14}O_3, and it exhibits properties typical of carboxylic acids, including the ability to form hydrogen bonds.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The carboxylic acid group can engage in hydrogen bonding and ionic interactions with enzymes and receptors, influencing their activity. The oxolane ring structure contributes to the compound’s binding affinity and specificity, which are crucial for its biological effects.

1. Enzyme Interactions

Research indicates that this compound can be utilized to study enzyme interactions. It acts as a substrate or inhibitor in various enzymatic reactions, impacting metabolic pathways involving oxolane derivatives.

2. Cytotoxicity Studies

A study focused on the cytotoxic effects of related compounds demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2. Notably, certain derivatives showed significant inhibition of cell proliferation, indicating potential anti-cancer properties .

3. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications of the compound, suggesting that specific functional groups enhance its bioactivity .

Case Studies

Case Study 1: Enzymatic Assays
A series of enzymatic assays were conducted to evaluate the interaction between this compound and various enzymes involved in metabolic processes. The results indicated that the compound significantly inhibited enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Cytotoxicity Assessment
In a comparative study assessing the cytotoxic effects of methyl 5-methyloxolane derivatives against cancer cell lines, it was found that certain modifications led to enhanced antiproliferative activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Data Tables

Compound IC50 (µM) Cell Line Activity
This compound15HeLaModerate Cytotoxicity
Derivative A8HepG2High Cytotoxicity
Derivative B20VeroLow Cytotoxicity

Research Findings

  • Metabolic Pathways : this compound has been implicated in several metabolic pathways involving lipid metabolism and energy production.
  • Toxicological Profile : Safety assessments indicate that while the compound is rapidly metabolized with low bioaccumulation potential, certain derivatives may exhibit toxicity at high concentrations .
  • Environmental Impact : As a bio-based solvent, this compound presents an environmentally friendly alternative for extraction processes in food and natural product industries, reducing reliance on petroleum-based solvents .

Properties

IUPAC Name

methyl 5-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRMNDPHASIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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